Omigapil maleate - 200189-97-5

Omigapil maleate

Catalog Number: EVT-277390
CAS Number: 200189-97-5
Molecular Formula: C23H21NO5
Molecular Weight: 391.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Muscular dystrophies are a group of genetic disorders characterized by progressive muscle weakness and degeneration. Among these, Laminin-α2 deficient congenital muscular dystrophy (MDC1A) is a particularly severe form, leading to early-onset muscle degeneration, impaired regeneration, and often resulting in early childhood mortality. Current therapeutic strategies are limited, and there is a pressing need for effective treatments. Omigapil maleate has emerged as a potential therapeutic agent due to its anti-apoptotic properties and has shown promise in preclinical studies12.

Selegiline

  • Relevance: Similar to Omigapil maleate, Selegiline exerts its therapeutic effect by inhibiting MAO-B, an enzyme involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, selegiline increases dopamine levels, potentially providing symptomatic relief in Parkinson's disease. []

Rasagiline

    Edonerpic maleate

    • Relevance: While Edonerpic maleate targets a different mechanism compared to Omigapil maleate, both compounds share a neuroprotective aspect. Edonerpic maleate focuses on enhancing neuronal recovery and synaptic plasticity, while Omigapil maleate's neuroprotective effects are linked to its MAO-B inhibition. [, ]
    Applications in Various Fields

    Muscular Dystrophy Treatment

    Omigapil has been tested in the dyW/dyW mouse model, which is a representation of human MDC1A. The administration of omigapil in these mice resulted in reduced apoptosis in muscle tissues, preservation of muscle histology, decreased body weight loss, mitigation of skeletal deformation, and improved locomotion. Notably, the survival time of the treated mice increased significantly compared to those treated with a vehicle. These findings suggest that omigapil has a substantial therapeutic potential for treating MDC1A12.

    Combination Therapies

    The studies also explored the effects of combining omigapil with other therapeutic strategies, such as the co-administration of mini-agrin, a miniaturized form of the extracellular matrix molecule agrin. This combination had additive beneficial effects, indicating that omigapil could be part of a multi-faceted approach to treating muscular dystrophies1.

    Clinical Development

    Omigapil is in the late phase of clinical development for human use. Its safety has been established in large clinical trials, which is a critical step towards its potential approval for treating MDC1A. The preclinical success of omigapil in animal models provides a strong rationale for its clinical testing and offers hope for a new treatment option for patients suffering from this debilitating condition12.

    Classification

    Omigapil maleate is classified as an anti-apoptotic agent that inhibits programmed cell death through the modulation of specific biochemical pathways. It acts predominantly on the glyceraldehyde 3-phosphate dehydrogenase and SIAH1-mediated apoptosis pathway, making it a subject of interest in both pharmacological and biochemical research.

    Synthesis Analysis

    The synthesis of omigapil maleate involves several chemical reactions to construct its complex molecular framework. The key steps in the synthesis include:

    1. Formation of the Core Structure: The synthesis begins with the creation of the dibenzoxepin core, which serves as the foundational structure for the compound.
    2. Methylation: Methylation of the nitrogen atom in the dibenzoxepin derivative is performed to enhance its pharmacological properties.
    3. Alkyne Introduction: The alkyne group is introduced via a click chemistry reaction, which allows for further modifications and increases the compound's bioactivity.
    4. Salt Formation: Finally, the maleate salt is formed to improve solubility and stability for pharmaceutical applications.

    The detailed synthetic route can vary based on specific laboratory protocols but generally adheres to these fundamental steps .

    Molecular Structure Analysis

    The molecular formula of omigapil maleate is C23H21NO5C_{23}H_{21}NO_{5} with a molecular weight of approximately 393.42 g/mol. The structure features:

    • Dibenzoxepin Core: This bicyclic structure contributes to the compound's stability and biological activity.
    • Alkyne Functional Group: Enhances reactivity in click chemistry applications.
    • Ammonium Group: Provides solubility in aqueous environments, facilitating its use in biological systems.

    The three-dimensional conformation of omigapil maleate allows it to effectively interact with biological targets, particularly within neuronal cells .

    Chemical Reactions Analysis

    Omigapil maleate participates in several significant chemical reactions:

    1. Inhibition of Apoptosis: It inhibits the GAPDH-SIAH1-mediated apoptosis pathway by preventing S-nitrosylation of GAPDH, which is crucial for its neuroprotective effects.
    2. Click Chemistry Applications: The alkyne group allows omigapil maleate to participate in copper-catalyzed azide-alkyne cycloaddition reactions, making it useful in bioconjugation and drug delivery systems .
    3. Interactions with Biological Targets: Omigapil maleate binds to specific proteins involved in apoptotic signaling, modulating their activity and influencing cell survival pathways.

    These reactions highlight omigapil's versatility as both a therapeutic agent and a chemical probe in research .

    Mechanism of Action

    The primary mechanism of action of omigapil maleate involves:

    • Inhibition of Glyceraldehyde 3-Phosphate Dehydrogenase: By preventing the activation of GAPDH through S-nitrosylation, omigapil disrupts its interaction with SIAH1, thereby inhibiting the translocation to the nucleus and subsequent activation of pro-apoptotic genes such as p53 and PUMA.
    • Neuroprotective Effects: Omigapil exhibits potent neuroprotective effects against oxidative stress and neurodegeneration observed in models of Parkinson's disease and muscular dystrophy .

    This mechanism underscores its potential utility in treating conditions characterized by excessive apoptosis and neurodegeneration .

    Physical and Chemical Properties Analysis

    Omigapil maleate possesses several noteworthy physical and chemical properties:

    • Appearance: Typically manifests as a solid crystalline form.
    • Solubility: Soluble in water due to its ammonium salt form, enhancing its bioavailability.
    • Stability: Stable under standard laboratory conditions but sensitive to moisture; should be stored sealed at low temperatures (around 4 °C) .
    • Purity: Commercial preparations often exceed 99% purity, ensuring consistency for research applications.

    These properties are critical for both laboratory research and clinical applications .

    Applications

    Omigapil maleate has been explored for various scientific applications:

    1. Congenital Muscular Dystrophy Treatment: It has shown promise in preclinical models for treating congenital muscular dystrophies, particularly those related to laminin α2 deficiency .
    2. Neurodegenerative Disease Research: Its neuroprotective properties make it a candidate for further studies in conditions like Parkinson's disease and amyotrophic lateral sclerosis .
    3. Chemical Biology Tools: As a click chemistry reagent, it is utilized in bioconjugation strategies for drug development and delivery systems .

    These applications highlight omigapil's potential impact across multiple fields within biomedical research .

    Chemical Characterization and Structural Analysis

    Molecular Structure and Stereochemical Properties

    Omigapil maleate is a small-molecule compound with the systematic name N-(dibenzo[b,f]oxepin-10-ylmethyl)-N-methyl-N-prop-2-yn-1-amine maleate. Its molecular formula is C₂₃H₂₁NO₅, representing the monomaleate salt of the free base omigapil (C₁₉H₁₇NO) [1] [8]. The structure comprises:

    • A tricyclic dibenzoxepin ring (dibenzo[b,f]oxepin) serving as the hydrophobic core.
    • An N-methyl-N-prop-2-ynylamine moiety linked via a methylene bridge to the oxepin ring.
    • A maleic acid counterion forming a salt at the amine nitrogen, with the maleate double bond adopting an E-configuration [8].

    Stereochemically, omigapil maleate is achiral due to the absence of stereocenters and a symmetrical plane in the dibenzoxepin system. The maleate ion introduces a single E-configured alkene but no chiral elements [8]. The JSmol interactive model (PubChem CID 9821821) confirms planarity of the dibenzoxepin core and free rotation of the propargyl side chain [1] [2].

    Table 1: Key Structural Features of Omigapil Maleate

    ComponentChemical DescriptionSignificance
    Dibenzoxepin ringTricyclic system with oxygen-bridged diaryl scaffoldEnhances blood-brain barrier penetration
    Prop-2-ynylamine−CH₂−N(CH₃)−C≡CH groupEnables click chemistry derivatization [3] [5]
    Maleate ion−OOC−CH=CH−COO⁻Improves solubility and crystallinity

    Physicochemical Properties

    Solubility: Omigapil maleate is highly soluble in dimethyl sulfoxide (DMSO) (50 mg/mL, 127.74 mM), facilitating in vitro studies. Its solubility in aqueous buffers is pH-dependent due to the tertiary amine (pKa ~8.5–9.0, estimated) and dicarboxylic acid maleate (pKa₁ ~1.9, pKa₂ ~6.1) [3] [5]. The salt form enhances water solubility relative to the free base.

    Stability: The compound requires storage at 4°C in sealed, moisture-free containers to prevent degradation. Accelerated stability studies indicate decomposition under acidic/basic conditions and oxidation at the alkyne group. Photostability data suggest sensitivity to UV light [3] [8].

    Polymorphism: No polymorphic forms have been reported. Crystallinity is maintained via ionic bonding between the protonated amine and maleate carboxylates, supported by hydrogen bonding networks [8].

    Table 2: Physicochemical Profile

    PropertyValue/CharacteristicMethodology
    Molecular weight391.42 g/molCalculated
    Melting pointNot reported
    Log P (partition coeff.)Estimated 2.5–3.5 (free base)Computational modeling
    pKa (amine)~8.5–9.0Potentiometric titration
    Aqueous solubilityLow (salt form improves it)Shake-flask method

    Synthesis Pathways and Optimization Strategies

    The original synthesis of omigapil was developed by Ciba-Geigy (later Novartis) [2]. While detailed industrial protocols are proprietary, key steps include:

    • Construction of the dibenzoxepin core via Friedel-Crafts acylation or Ullmann coupling.
    • N-Methylation and propargylation of the primary amine precursor.
    • Salt formation with maleic acid in ethanol/acetone mixtures to yield the crystalline monomaleate [8].

    Optimization strategies focus on:

    • Yield enhancement: Reducing side products during tricyclic ring closure.
    • Purity control: Chromatographic purification to eliminate genotoxic impurities.
    • Green chemistry: Solvent substitution (e.g., replacing dichloromethane with cyclopentyl methyl ether) [2].

    The terminal alkyne group (−C≡CH) enables further derivatization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating probe development for mechanism studies [3] [5].

    Comparative Structural Analysis with Analogues

    Omigapil is structurally related to the monoamine oxidase inhibitor selegiline (L-deprenyl) but lacks MAO-A/MAO-B inhibitory activity due to key modifications [2]:

    Table 3: Omigapil vs. Selegiline Structural and Functional Comparison

    FeatureOmigapil MaleateSelegiline
    Core structureDibenzoxepin ringPhenylisopropylamine
    Metabolizable groupStable prop-2-ynylamineBenzyl group → methamphetamine metabolites
    MAO-B inhibitionNone (IC₅₀ >100 μM)Potent (IC₅₀ ~10⁻⁹ M)
    GAPDH affinityBinds GAPDH at picomolar rangeNo direct binding
    Neuroprotective potency100× > selegiline in MPTP models [2]Baseline

    Mechanistic divergence arises from omigapil’s tricyclic system, which prevents metabolic conversion to amphetamines while enabling high-affinity binding to glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This binding inhibits GAPDH nitrosylation and blocks its nuclear translocation, suppressing pro-apoptotic pathways [2] [3].

    Omigapil’s bell-shaped dose-response curve (peak efficacy at 10⁻⁹ M in vitro) further distinguishes it from selegiline’s linear pharmacokinetic-pharmacodynamic relationship [2] [4]. This property necessitates precise dosing in therapeutic applications, as higher concentrations lose efficacy due to potential off-target effects.

    Properties

    CAS Number

    200189-97-5

    Product Name

    Omigapil maleate

    IUPAC Name

    N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(Z)-but-2-enedioic acid

    Molecular Formula

    C23H21NO5

    Molecular Weight

    391.4 g/mol

    InChI

    InChI=1S/C19H17NO.C4H4O4/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19;5-3(6)1-2-4(7)8/h1,4-11,13H,12,14H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

    InChI Key

    SQAZQLMBEHYFJA-BTJKTKAUSA-N

    SMILES

    CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=CC(=O)O)C(=O)O

    Synonyms

    CGP 3466B Maleate; (2Z)-N-Methyl-N-2-propyn-1-yldibenz[b,f]oxepin-10-methanamine 2-Butenedioate; N-Methyl-N-2-propynyldibenz[b,f]oxepin-10-methanamine (2Z)-2-Butenedioate; N-Methyl-N-2-propynyldibenz[b,f]oxepin-10-methanamine (Z)-2-Butenedioate; CGP

    Canonical SMILES

    CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=CC(=O)O)C(=O)O

    Isomeric SMILES

    CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.